molecular formula C12H10Cl2N2 B15250891 3-Chloro-5,6-dihydrobenzo[h]cinnolinehydrochloride

3-Chloro-5,6-dihydrobenzo[h]cinnolinehydrochloride

Cat. No.: B15250891
M. Wt: 253.12 g/mol
InChI Key: JVNDFIMOKZZLMU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5,6-dihydrobenzo[h]cinnolinehydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chlorobenzylamine with a suitable cyclizing agent, followed by chlorination to introduce the chlorine atom at the desired position .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5,6-dihydrobenzo[h]cinnolinehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the chlorine position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions include various substituted derivatives, which can be further utilized in different applications .

Scientific Research Applications

3-Chloro-5,6-dihydrobenzo[h]cinnolinehydrochloride has diverse scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications, including as an anticancer and antimicrobial agent.

    Industry: The compound is used in the development of novel materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-5,6-dihydrobenzo[h]cinnolinehydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5,6-dihydrobenzo[h]quinoline
  • 3-Chloro-5,6-dihydrobenzo[h]isoquinoline
  • 3-Chloro-5,6-dihydrobenzo[h]pyridine

Uniqueness

3-Chloro-5,6-dihydrobenzo[h]cinnolinehydrochloride is unique due to its specific chlorine substitution and the dihydrobenzo[h]cinnoline core structure, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C12H10Cl2N2

Molecular Weight

253.12 g/mol

IUPAC Name

3-chloro-5,6-dihydrobenzo[h]cinnoline;hydrochloride

InChI

InChI=1S/C12H9ClN2.ClH/c13-11-7-9-6-5-8-3-1-2-4-10(8)12(9)15-14-11;/h1-4,7H,5-6H2;1H

InChI Key

JVNDFIMOKZZLMU-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=NN=C2C3=CC=CC=C31)Cl.Cl

Origin of Product

United States

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